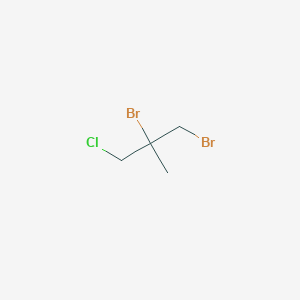

1,2-Dibromo-3-chloro-2-methylpropane

Description

Properties

IUPAC Name |

1,2-dibromo-3-chloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br2Cl/c1-4(6,2-5)3-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDUMUDRFCRZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909164 | |

| Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10474-14-3 | |

| Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010474143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/830MJ4R66N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3-chloro-2-methylpropane can be synthesized through the halogenation of 2-methylpropene. The process involves the addition of bromine and chlorine to the double bond of 2-methylpropene under controlled conditions. The reaction typically proceeds as follows:

Halogenation Reaction:

Industrial Production Methods

In industrial settings, the production of this compound involves similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-chloro-2-methylpropane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH(^-)), alkoxide ions (RO(^-)), or amines (NH(_2)R).

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution and elimination.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Elimination Reactions: Conducted using strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.

Major Products

Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

Elimination: The major product is usually an alkene, such as 2-methylpropene.

Scientific Research Applications

Historical Agricultural Applications

Soil Fumigant and Nematocide

DBCP was predominantly used as a soil fumigant and nematocide from the 1960s until its ban in the late 1970s due to health concerns. It was effective against nematodes, which are parasitic worms that can severely damage crops. DBCP was applied to over 40 different crops, significantly increasing yields by around 20% by protecting root systems from pest damage .

- Usage Timeline :

- Pre-1977 : Widely used in U.S. agriculture.

- 1977 : The EPA suspended most registrations for DBCP-containing products.

- 1979 : Complete ban on use due to health risks.

Organic Synthesis

Intermediate in Chemical Reactions

Despite its ban as a pesticide, DBCP has found applications as an intermediate in various organic syntheses. It can be utilized in the production of other chemical compounds due to its reactivity as a halogenated alkane. This includes its use in synthesizing tritiated compounds for research purposes .

- Common Reactions :

- Alkylation reactions with nucleophiles.

- Synthesis of complex organic molecules.

Toxicological Studies and Health Risks

DBCP's toxicological profile has been extensively studied, revealing significant health risks associated with exposure. Notably, it has been linked to male sterility at high exposure levels, leading to its classification as a potential human carcinogen .

- Case Studies :

Summary of Key Properties

| Property | Value |

|---|---|

| Chemical Formula | C₄H₇Br₂Cl |

| Boiling Point | 157 - 159 °C |

| Density | 1.467 g/cm³ |

| Flash Point | 113 °C |

| Toxicological Classification | Carcinogenic, Mutagenic |

Mechanism of Action

The mechanism by which 1,2-dibromo-3-chloro-2-methylpropane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the compound acts as an electrophile, with the halogen atoms being replaced by nucleophiles. In biological systems, the compound may interact with proteins or nucleic acids, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three analogs:

1,2-Dibromo-3-chloropropane (DBCP; CAS 96-12-8)

1,3-Dichloropropene (CAS 542-75-6)

Table 1: Structural and Toxicological Comparison

Key Research Findings

A. Mutagenic Potency

- This compound exhibits moderate mutagenicity in Salmonella typhimurium assays, requiring metabolic activation (S9 mix) for full activity .

- DBCP (CAS 96-12-8) shows variable results: technical-grade samples with impurities (e.g., epichlorohydrin) are highly mutagenic, while purified DBCP requires S9 activation .

- 1,2,3-Tribromo-2-methylpropane is the most potent analog, inducing mutations at lower concentrations in vitro .

B. Metabolic Pathways

- All three brominated analogs undergo glutathione-S-transferase (GST)-mediated conjugation, producing reactive intermediates that bind DNA .

- 1,3-Dichloropropene (a chlorinated analog) metabolizes to epoxides, which are directly genotoxic .

C. Environmental Persistence

Mechanistic Insights

- Branching vs. Linear Chains : The methyl group in this compound sterically hinders metabolic activation compared to linear DBCP, reducing its acute toxicity .

- Halogen Count : Increasing bromine atoms (e.g., in 1,2,3-Tribromo-2-methylpropane) correlates with higher electrophilicity and DNA adduct formation .

Biological Activity

1,2-Dibromo-3-chloro-2-methylpropane, also known as DBCP, is a halogenated organic compound that has been studied for its biological activity and toxicological effects. This article synthesizes findings from various studies, focusing on its absorption, metabolism, and associated health risks.

Toxicokinetics

This compound is rapidly absorbed through the gastrointestinal tract and is presumed to be readily absorbed via the respiratory tract and skin. Once absorbed, it is widely distributed in tissues, with a notable tendency to accumulate in fatty tissues. The predominant metabolic pathway involves cytochrome P450 oxidation, leading to the formation of epoxide intermediates that can be further hydrolyzed or conjugated with glutathione .

Metabolism Pathways

- Oxidation : The compound undergoes cytochrome P450-mediated oxidation.

- Conjugation : Metabolites are conjugated with glutathione, particularly in the liver and kidneys.

- Excretion : Most metabolites are excreted in urine, with lesser amounts found in feces or exhaled as carbon dioxide .

Reproductive Toxicity

Multiple studies have indicated that this compound poses significant reproductive risks. In animal models, inhalation exposure has led to:

- Azoospermia : Absence of sperm in semen.

- Oligospermia : Low sperm count.

- Testicular Damage : Significant testicular atrophy observed in rats and guinea pigs .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans based on evidence from animal studies showing increased tumor incidence in lungs and nasal passages following inhalation exposure .

Animal Studies

- Rats : Inhalation studies demonstrated a dose-dependent increase in testicular damage and respiratory issues. The lowest observed adverse effect level (LOAEL) for reproductive toxicity was identified at 1 ppm .

- Mice : Long-term exposure resulted in significant decreases in survival rates and increased incidences of lung tumors. The study reported a higher activation rate of the compound's metabolites in rat testicular cells compared to human cells .

Human Studies

Occupational exposure among workers handling this compound revealed an elevated incidence of respiratory cancers compared to expected rates. This suggests a potential link between exposure levels and cancer development .

Sensitive Targets of Toxicity

The primary systems affected by this compound include:

- Respiratory System : Inhalation leads to inflammatory changes and epithelial necrosis.

- Gastrointestinal Tract : Oral exposure results in degenerative effects.

- Renal System : Nephritis and necrosis observed following both inhalation and oral routes.

Summary of Findings

| Endpoint | NOAEL (ppm) | LOAEL (ppm) | Effects Observed |

|---|---|---|---|

| Respiratory | 5 | 10 | Irritation and necrosis |

| Reproductive | - | 1 | Testicular atrophy |

| Hepatic | - | 3 | Liver tumors |

| Renal | - | - | Nephritis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-dibromo-3-chloro-2-methylpropane, and what are the critical stability challenges during synthesis?

- Methodological Answer : The compound’s synthesis likely follows halogenation or substitution pathways similar to structurally related brominated/chlorinated alkanes. For example, 2,3-dibromopropanol derivatives have been synthesized via potassium phthalimide fusion . Key challenges include controlling regioselectivity due to competing bromination/chlorination and preventing decomposition from proximity of reactive groups (e.g., bromine and chlorine). Stability can be improved by using inert atmospheres, low temperatures, and anhydrous solvents.

Q. How can researchers ensure compound stability during storage for experimental reproducibility?

- Methodological Answer : Store the compound in tightly sealed, light-resistant containers under dry, inert conditions (e.g., nitrogen atmosphere). Avoid exposure to heat, sparks, or incompatible materials (e.g., oxidizing agents) to prevent decomposition into hazardous byproducts like hydrogen bromide or carbon monoxide . Stability testing via periodic GC-MS or NMR analysis is recommended to verify integrity.

Advanced Research Questions

Q. What experimental approaches resolve contradictions in genotoxicity data for this compound?

- Methodological Answer : Conflicting genotoxicity results (e.g., Ames test vs. mammalian cell assays) may arise from metabolic activation differences. McKee et al. (1987) demonstrated that glutathione S-transferase (GST) and cytochrome P-450 systems differentially activate the compound into mutagenic intermediates . To reconcile

- Use in vitro systems with human hepatocytes or S9 fractions to mimic metabolic pathways.

- Quantify episulfonium ion intermediates via LC-MS/MS, as these are critical for DNA adduct formation .

- Compare results across species (e.g., rat vs. human models) to account for interspecies metabolic variability.

Q. How do reactive intermediates (e.g., episulfonium ions) contribute to organ-specific toxicity, and what analytical methods validate their formation?

- Methodological Answer : The compound’s nephro- and testicular toxicity are linked to GST-mediated formation of episulfonium ions, which alkylate DNA/proteins. Pearson et al. (1990) identified five glutathione conjugates in rat bile using fast atom bombardment tandem mass spectrometry (FAB-MS/MS), confirming intermediate generation . Key steps:

- Isolation : Bile or tissue homogenates treated with glutathione-depleting agents (e.g., buthionine sulfoximine) to trap intermediates.

- Detection : Deuterium labeling (e.g., [²H₅]-DBCP) and isotopic enrichment analysis to track reaction pathways.

- Quantification : High-resolution MS with collision-induced dissociation (CID) to differentiate conjugates (e.g., S-(3-chloro-2-hydroxypropyl)glutathione vs. 1,3-di(S-glutathionyl)propan-2-ol).

Q. What in silico and in vitro strategies predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-life and bioaccumulation factors (BCF) based on log P (octanol-water partition coefficient).

- Microcosm Studies : Simulate soil/water systems with ¹⁴C-labeled compound to track degradation products via radio-TLC or HPLC .

- Toxicity Profiling : Cross-reference ATSDR/EPA databases for structurally analogous compounds (e.g., 1,2-dibromo-3-chloropropane) to infer environmental behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.